

Spectroscopic Characterization of Leu-Tyr (NMR, IR): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leu-Tyr*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the dipeptide Leucyl-Tyrosine (**Leu-Tyr**) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with or interested in the analysis of small peptides.

Introduction to Leucyl-Tyrosine (Leu-Tyr)

Leucyl-Tyrosine (**Leu-Tyr**) is a dipeptide composed of the amino acids Leucine and Tyrosine linked by a peptide bond. The structural characterization of such dipeptides is crucial for understanding their biological activity, confirming their synthesis, and for quality control in pharmaceutical applications. NMR and IR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure and chemical environment of **Leu-Tyr**.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Leu-Tyr

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including peptides. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and spatial arrangement of

atoms within a molecule. For **Leu-Tyr**, ^1H NMR, ^{13}C NMR, and two-dimensional (2D) NMR techniques such as COSY and HSQC are particularly informative.

A complete, experimentally-derived high-resolution ^1H NMR spectrum with full assignment for **Leu-Tyr** is not readily available in the public domain. However, based on the known chemical shifts of the constituent amino acids, Leucine and Tyrosine, and general principles of peptide NMR, a predicted ^1H NMR spectrum can be interpreted. The formation of the peptide bond significantly influences the chemical shifts of the α -protons and the protons of the amino and carboxyl groups.

Table 1: Predicted ^1H NMR Chemical Shifts (δ) and Coupling Constants (J) for **Leu-Tyr** in D_2O

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Leucine Residue			
α -H	$\sim 4.1 - 4.3$	dd	$J(\text{H}\alpha, \text{H}\beta) \approx 6-8$
β -H ₂	$\sim 1.5 - 1.7$	m	
γ -H	$\sim 1.4 - 1.6$	m	
δ -CH ₃ (2)	~ 0.9	d	$J(\text{H}\delta, \text{H}\gamma) \approx 6-7$
Tyrosine Residue			
α -H	$\sim 4.4 - 4.6$	dd	$J(\text{H}\alpha, \text{H}\beta) \approx 5-7$
β -H ₂	$\sim 2.9 - 3.1$	m	
Aromatic H (2, 6)	$\sim 7.1 - 7.2$	d	$J(\text{Hortho}, \text{Hmeta}) \approx 8-9$
Aromatic H (3, 5)	$\sim 6.8 - 6.9$	d	$J(\text{Hmeta}, \text{Hortho}) \approx 8-9$
Amide N-H	$\sim 8.0 - 8.5$	d	$J(\text{NH}, \text{H}\alpha) \approx 7-9$

Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS) and can vary depending on the solvent, pH, and temperature. The amide proton is typically observed in non-deuterated

solvents.

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in **Leu-Tyr** gives rise to a distinct signal. A ^{13}C NMR spectrum for L-Leucyl-L-Tyrosine is available from public databases.[\[1\]](#)

Table 2: ^{13}C NMR Chemical Shifts (δ) for L-Leucyl-L-Tyrosine

Carbon Assignment	Chemical Shift (δ , ppm)
Leucine Residue	
C=O (amide)	~ 174-176
C α	~ 53-55
C β	~ 40-42
C γ	~ 24-26
C δ (2)	~ 21-23
Tyrosine Residue	
C=O (carboxyl)	~ 175-177
C α	~ 55-57
C β	~ 37-39
C γ (aromatic C1)	~ 128-130
C δ (aromatic C2, C6)	~ 130-132
C ϵ (aromatic C3, C5)	~ 115-117
C ζ (aromatic C4-OH)	~ 155-157

Note: The specific values can be found in the referenced spectrum from ChemicalBook.[\[1\]](#)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals, especially in complex molecules like peptides.

- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In **Leu-Tyr**, COSY would show correlations between the α -H and β -H₂ of each residue, between the β -H₂ and γ -H of leucine, and between the γ -H and δ -CH₃ of leucine. It would also show correlations between the aromatic protons on the tyrosine ring.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum of **Leu-Tyr** would show cross-peaks connecting each proton signal to its corresponding carbon signal in the ¹³C spectrum, allowing for the definitive assignment of both.

A detailed methodology for acquiring high-quality NMR spectra of **Leu-Tyr** is provided below.

2.4.1. Sample Preparation

- Weigh approximately 5-10 mg of **Leu-Tyr** and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane), for chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube.

2.4.2. ¹H NMR Acquisition

- Place the NMR tube in the spectrometer.
- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire a 1D ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Process the data by applying Fourier transformation, phase correction, and baseline correction.

2.4.3. ^{13}C NMR Acquisition

- Acquire a 1D ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

2.4.4. 2D NMR Acquisition (COSY and HSQC)

- For COSY, use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
- For HSQC, use a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
- Optimize the acquisition parameters (e.g., spectral widths in both dimensions, number of increments, number of scans) for the specific instrument and sample.
- Process the 2D data using appropriate window functions and Fourier transformation in both dimensions.



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NMR Experimental Workflow for **Leu-Tyr** Characterization.

Infrared (IR) Spectroscopy of Leu-Tyr

Infrared spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting IR spectrum is a fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of its functional groups. For **Leu-Tyr**, IR spectroscopy can confirm the presence of key functional groups such as the amide bond, carboxylic acid, amine, and the aromatic ring of the tyrosine residue.

An experimental FTIR spectrum of L-Leucyl-L-Tyrosine is available from public sources. While a detailed assignment of all peaks is not provided with the spectrum, an interpretation can be made based on the known vibrational frequencies of the functional groups present in the dipeptide and data from similar compounds.

Table 3: Interpreted IR Vibrational Frequencies and Assignments for **Leu-Tyr** (Solid State, KBr Pellet)

Wavenumber (cm ⁻¹)	Vibrational Assignment	Functional Group
~3400 - 3200	N-H stretching	Amine (NH ₃ ⁺) and Amide (N-H)
~3200 - 2500	O-H stretching	Carboxylic acid (O-H) and Phenolic (O-H)
~3100 - 3000	C-H stretching	Aromatic C-H
~2960 - 2850	C-H stretching	Aliphatic C-H (Leucine side chain)
~1730 - 1700	C=O stretching	Carboxylic acid (C=O)
~1680 - 1630	C=O stretching (Amide I)	Amide (C=O)
~1550 - 1510	N-H bending (Amide II)	Amide (N-H)
~1515	C=C stretching	Aromatic ring (Tyrosine)
~1450 - 1350	C-H bending	Aliphatic C-H
~1300 - 1200	C-N stretching and N-H bending (Amide III)	Amide
~1240	C-O stretching	Phenolic C-O
~830	C-H out-of-plane bending	p-substituted aromatic ring

Note: The exact peak positions and intensities can vary depending on the sample preparation and instrument.

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.

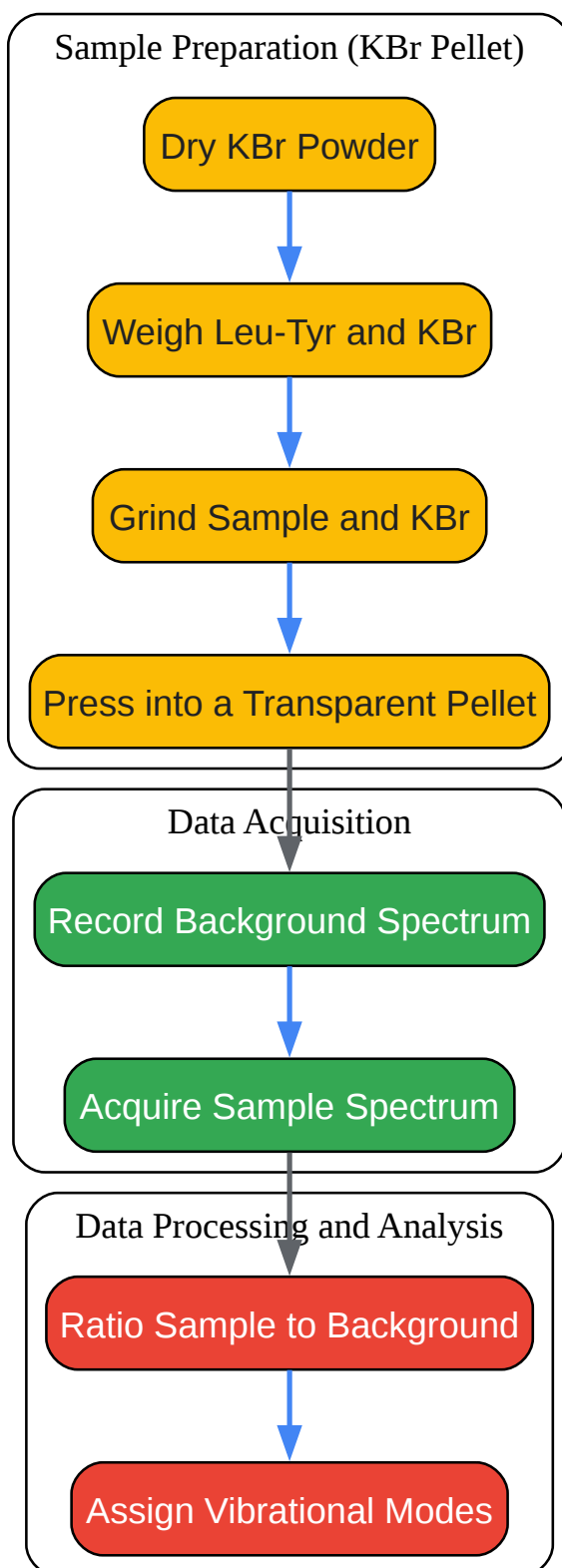
3.2.1. Sample Preparation

- Thoroughly dry IR-grade potassium bromide (KBr) powder in an oven at ~110°C for 2-3 hours to remove any absorbed water.
- Weigh approximately 1-2 mg of **Leu-Tyr** and 100-200 mg of the dried KBr.

- Grind the **Leu-Tyr** and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet die.
- Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.

3.2.2. IR Spectrum Acquisition

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in a sample holder and insert it into the spectrometer.
- Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.



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FTIR Experimental Workflow for **Leu-Tyr** Characterization.

Conclusion

NMR and IR spectroscopy are powerful and complementary techniques for the structural characterization of the dipeptide Leucyl-Tyrosine. While a complete set of experimental data for **Leu-Tyr** is not always readily available, a thorough analysis can be performed by combining the available spectral data with the known spectroscopic properties of its constituent amino acids and general principles of peptide spectroscopy. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to obtain high-quality spectroscopic data for **Leu-Tyr** and other similar dipeptides, which is essential for their application in research and drug development.

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References

- 1. L-LEUCYL-L-TYROSINE(968-21-8) ¹³C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Leu-Tyr (NMR, IR): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017732#spectroscopic-characterization-of-leu-tyr-nmr-ir]

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